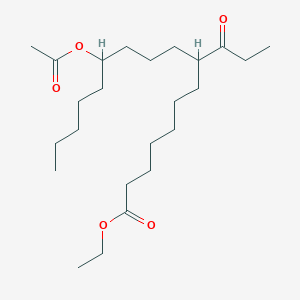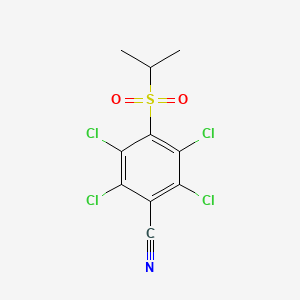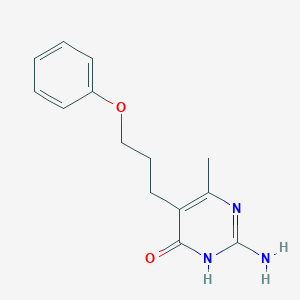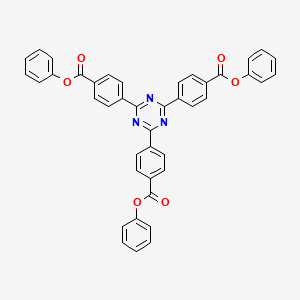![molecular formula C17H17N3OS B14635088 2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 52926-42-8](/img/structure/B14635088.png)
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of aniline, 4-methylbenzaldehyde, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential anticancer properties are being explored for therapeutic applications.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis .
相似化合物的比较
Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: These compounds share a similar thiazolidinone core and exhibit comparable biological activities.
3-(2-Methylphenyl)-2-((2-methylphenyl)imino)-1,3-thiazolidin-4-one: Another thiazolidinone derivative with similar structural features and biological properties.
Uniqueness
2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both an anilinomethyl group and a 4-methylphenyl group, which may contribute to its distinct biological activities and chemical reactivity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
属性
CAS 编号 |
52926-42-8 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-(anilinomethylimino)-3-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-9-15(10-8-13)20-16(21)11-22-17(20)19-12-18-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
InChI 键 |
LWMUEGXJUHGODE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NCNC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

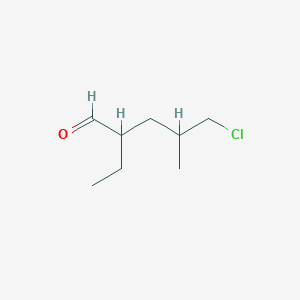
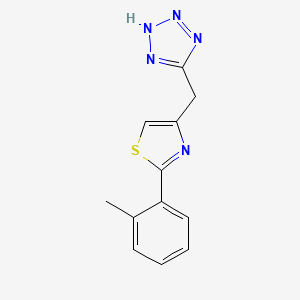
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)

